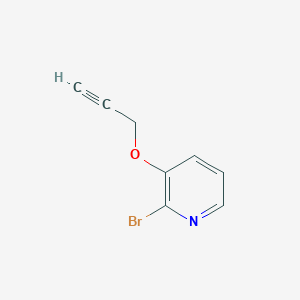

2-Bromo-3-(prop-2-yn-1-yloxy)pyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-3-prop-2-ynoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-2-6-11-7-4-3-5-10-8(7)9/h1,3-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEBINVULARNSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(N=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Synthetic Transformations of 2 Bromo 3 Prop 2 Yn 1 Yloxy Pyridine

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C2 position of the pyridine (B92270) ring is susceptible to oxidative addition to a palladium(0) complex, initiating a catalytic cycle that can form new carbon-carbon or carbon-heteroatom bonds. This reactivity is the foundation for several powerful synthetic transformations.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)–C(sp²) bonds. For 2-Bromo-3-(prop-2-yn-1-yloxy)pyridine, this reaction would involve its coupling with various organoboron reagents, such as aryl or vinyl boronic acids and their esters, to introduce new substituents at the 2-position. While specific studies on this exact substrate are not prevalent, the reactivity can be confidently inferred from extensive research on closely related 2-bromopyridine (B144113) derivatives. nih.govresearchgate.net

The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) complex such as Pd(PPh₃)₄. A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step. nih.govwikipedia.org The choice of solvent, ligand, and base can be critical, particularly for heteroaromatic substrates which can be challenging due to the potential for catalyst inhibition by the pyridine nitrogen. researchgate.net Efficient protocols have been developed for 2-bromopyridines, often using aqueous solvent mixtures which can accelerate the reaction. nih.gov

Below is a table of representative Suzuki-Miyaura coupling reactions based on the established reactivity of 2-bromopyridine, which serves as a model for this compound.

| Organoboron Reagent | Catalyst System | Base | Solvent | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | iPrOH/H₂O | 95 | nih.gov |

| 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | iPrOH/H₂O | 98 | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | iPrOH/H₂O | 96 | nih.gov |

| 4-Chlorophenylboronic acid | Pd(OAc)₂ | K₂CO₃ | iPrOH/H₂O | 91 | nih.gov |

| 1-Propenyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 85-95 | researchgate.net |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. mdpi.com This reaction is of particular interest as it would introduce a second alkyne functionality into the this compound scaffold. The classic Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) salt (typically CuI) in the presence of an amine base (such as triethylamine (B128534) or diisopropylamine), which often serves as the solvent as well. organic-chemistry.orgmdpi.com

Research on the Sonogashira coupling of 2-amino-3-bromopyridines, a close structural analog, has identified optimal conditions that afford high yields. mdpi.comacs.org These studies demonstrate that a catalyst system comprising Pd(CF₃COO)₂ with PPh₃ as a ligand and CuI as a co-catalyst in DMF with Et₃N as the base at 100°C provides excellent results. mdpi.comacs.org This methodology is directly applicable and showcases the expected reactivity for forming 2-alkynyl-3-(prop-2-yn-1-yloxy)pyridine derivatives.

The table below illustrates the scope of the Sonogashira coupling for substituted 2-amino-3-bromopyridines, which is predictive for the title compound. acs.org

| Terminal Alkyne | Catalyst System | Base/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 | 98 | acs.org |

| 4-Methylphenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 | 94 | acs.org |

| 4-Methoxyphenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 | 96 | acs.org |

| 1-Hexyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 | 85 | acs.org |

| 3,3-Dimethyl-1-butyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 | 72 | acs.org |

Other Palladium-Mediated Coupling Processes (e.g., Negishi, Kumada, Hiyama)

Beyond the Suzuki and Sonogashira reactions, the C-Br bond in this compound is a suitable electrophile for other palladium-catalyzed cross-coupling reactions.

Negishi Coupling : This reaction utilizes organozinc reagents as the nucleophilic partner. It is known for its high functional group tolerance. An efficient Negishi coupling strategy for substituted 2-bromopyridines using tetrakis(triphenylphosphine)palladium(0) has been demonstrated, producing a variety of substituted bipyridines in good to excellent yields. This suggests that this compound would readily couple with organozinc halides under similar conditions.

Kumada Coupling : The Kumada coupling employs organomagnesium compounds (Grignard reagents) and is often catalyzed by nickel or palladium complexes. While highly effective, the high reactivity of Grignard reagents can limit functional group compatibility. Palladium-catalyzed Kumada couplings of 2-pyridyl Grignard reagents are known, and conversely, 2-bromopyridines can serve as effective electrophiles in this transformation, providing a direct route to 2-alkyl or 2-aryl pyridines.

Hiyama Coupling : The Hiyama coupling involves the reaction of organosilanes with organic halides. mdpi.com A key feature of this reaction is the requirement for an activating agent, typically a fluoride (B91410) source like TBAF, to generate a hypervalent silicon species that facilitates transmetalation. Organosilanes are attractive reagents due to their stability, low toxicity, and ease of handling. Palladium-catalyzed Hiyama couplings have been successfully applied to various aryl halides, including heteroaryl chlorides, indicating that this compound would be a viable substrate for coupling with partners like aryltrimethoxysilanes or aryltrifluorosilanes. nih.govacs.org

Intramolecular and Intermolecular Cascade Cross-Coupling/Cyclizations

The bifunctional nature of this compound, possessing both an aryl bromide and an alkyne, makes it an ideal substrate for cascade or domino reactions. In these processes, a single catalyst orchestrates multiple bond-forming events in one pot. For instance, an intermolecular Sonogashira coupling with a terminal alkyne could be followed by an intramolecular cyclization involving the propargyl ether's alkyne. Such a domino reaction has been reported to produce 2,3-disubstituted benzo[b]furans from analogous 2-(2-bromophenoxy) precursors. organic-chemistry.org Similarly, carbonylative Sonogashira coupling reactions can lead to the formation of furanone heterocycles through a cascade involving CO insertion and subsequent cyclization. These examples highlight the potential of this compound to serve as a precursor to complex fused heterocyclic systems through carefully designed palladium-catalyzed cascade sequences.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions of the Propargyl Ether

The terminal alkyne of the propargyl ether group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is renowned for its high efficiency, mild reaction conditions, exceptional regioselectivity, and broad functional group tolerance. It provides a powerful and reliable method for conjugating the pyridine core to other molecules containing an azide (B81097) group.

The reaction involves the 1,3-dipolar cycloaddition between the terminal alkyne and an organic azide, catalyzed by a copper(I) species. The catalyst is often generated in situ from a Cu(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate. Propargyl compounds, like the ether in the title molecule, are known to be excellent substrates for this transformation.

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazole Derivatives

A hallmark of the CuAAC reaction is its near-perfect regioselectivity. Unlike the uncatalyzed thermal Huisgen cycloaddition, which yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted 1,2,3-triazole. This high degree of control is a major reason for its widespread adoption in medicinal chemistry, chemical biology, and materials science.

Reacting this compound with a variety of organic azides (R-N₃) under standard CuAAC conditions would yield a library of 2-bromo-3-((1-(R)-1H-1,2,3-triazol-4-yl)methoxy)pyridine derivatives. The reaction is robust and can be performed with azides bearing a wide range of functional groups, enabling the straightforward synthesis of diverse and complex molecules.

The following table provides representative examples of the CuAAC reaction, demonstrating its broad scope in forming 1,4-disubstituted triazoles.

| Azide Partner (R-N₃) | Catalyst System | Solvent | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl azide | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | >95 | |

| Phenyl azide | CuI | THF | >90 | |

| 1-Azidohexane | CuSO₄/Sodium Ascorbate | DMSO/H₂O | >95 | |

| Methyl 2-azidoacetate | Cu(I) | - | Excellent | |

| 4-Azidotoluene | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | >95 |

Application in Tandem or Domino Click Chemistry Sequences

The dual functionality of this compound, possessing both a reactive alkyne group and a halogenated pyridine ring, makes it a prime candidate for tandem or domino reaction sequences, particularly those involving click chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, can be envisioned as a key step in such sequences. This reaction is celebrated for its high yield, broad scope, and the formation of stable triazole linkages under mild conditions.

In a potential tandem sequence, the terminal alkyne of this compound could first undergo a CuAAC reaction with an azide-containing molecule. The resulting product, a 1,2,3-triazole derivative, would still retain the 2-bromo-pyridine moiety. This bromine atom can then serve as a handle for a subsequent cross-coupling reaction, such as a Suzuki, Sonogashira, or Buchwald-Hartwig reaction. This sequential approach allows for the controlled and stepwise introduction of molecular complexity.

A domino, or cascade, reaction sequence would involve a one-pot process where multiple bond-forming events occur consecutively. For instance, a carefully designed substrate could react with this compound in a manner that the initial click reaction triggers a subsequent intramolecular cyclization involving the bromo-pyridine fragment. While specific examples of such intricate domino reactions involving this exact compound are not extensively documented in readily available literature, the principles of domino reactions involving pyridyl and alkynyl functionalities suggest significant potential.

| Reaction Type | Reactant 1 | Reactant 2 | Potential Product Feature |

| Tandem (Sequential) | This compound | Azide-containing molecule | 1,2,3-triazole linked to the pyridine |

| Domino (Cascade) | This compound | Bifunctional reactant | Fused heterocyclic system |

Transformations Involving Organometallic Reagents at the Pyridine Ring

The bromine atom at the 2-position of the pyridine ring is a key site for transformations involving organometallic reagents. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of a wide array of substituted pyridine derivatives.

The bromine atom of this compound can be readily converted into a Grignard reagent through reaction with magnesium metal. This transformation from a C-Br to a C-MgBr bond inverts the polarity at the carbon atom, turning it into a potent nucleophile. The resulting pyridyl Grignard reagent can then react with a variety of electrophiles. For instance, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively. Carboxylation with carbon dioxide would produce the corresponding carboxylic acid, and reaction with nitriles could lead to ketones after hydrolysis.

Alternatively, the bromo-pyridine can undergo a halogen-metal exchange with a pre-formed Grignard reagent, such as isopropylmagnesium chloride, to generate the pyridyl Grignard reagent under milder conditions. This method is particularly useful when the presence of a terminal alkyne might interfere with the direct formation of the Grignard reagent.

| Electrophile | Product Type |

| Aldehyde (R-CHO) | Secondary alcohol |

| Ketone (R-COR') | Tertiary alcohol |

| Carbon Dioxide (CO2) | Carboxylic acid |

| Nitrile (R-CN) | Ketone (after hydrolysis) |

Beyond Grignard reagents, other organometallic species can be employed to modify the pyridine ring. Lithium diorganocopper reagents (Gilman cuprates), R₂CuLi, are softer nucleophiles than Grignard or organolithium reagents and are particularly effective for substitution reactions on aryl and heteroaryl halides. The reaction of this compound with a lithium diorganocopper reagent would be expected to result in the displacement of the bromine atom with the organic group from the cuprate. This methodology is tolerant of a wide range of functional groups and provides a direct route to 2-alkyl, 2-aryl, or 2-vinyl pyridines.

The reactivity of the bromo-pyridine moiety with other organometallic reagents, such as those based on zinc (Negishi coupling) or tin (Stille coupling), can also be anticipated, further expanding the synthetic utility of this compound.

Cyclization and Rearrangement Reactions

The juxtaposition of the propargyl ether and the pyridine ring in this compound creates opportunities for intramolecular cyclization and rearrangement reactions, leading to the formation of fused heterocyclic systems.

Intramolecular cyclization of pyridyl-alkynyl systems can be promoted by various catalysts, often involving transition metals like palladium, gold, or platinum. These reactions can proceed through different mechanistic pathways, including radical cyclizations or metal-catalyzed processes. For instance, a radical initiator could trigger a cyclization cascade, leading to the formation of novel polyheterocyclic structures. nih.govdoaj.orgbeilstein-journals.org

In the context of this compound, a palladium-catalyzed intramolecular coupling between the alkyne and the pyridine ring, potentially involving an initial oxidative addition of the C-Br bond to the palladium center, could lead to the formation of a fused ring system. The specific outcome of such a cyclization would depend on the reaction conditions and the nature of the catalyst employed.

Pericyclic reactions, which proceed through a concerted cyclic transition state, represent another avenue for the transformation of this compound. The alkyne moiety can participate as a dienophile or a dipolarophile in cycloaddition reactions. For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of a bicyclic adduct. nih.gov

Gold-Catalyzed Rearrangements of Propargyl Pyridine Ethers

The propargyl ether group in this compound is a versatile functional handle that can undergo a variety of rearrangements, particularly when activated by gold catalysts. Gold(I) and gold(III) complexes are potent π-acids that readily coordinate with the alkyne of the propargyl group, rendering it susceptible to nucleophilic attack or intramolecular rearrangement.

One of the prominent gold-catalyzed transformations of propargyl ethers is the Meyer-Schuster-like rearrangement. This reaction typically involves the conversion of propargylic alcohols to α,β-unsaturated carbonyl compounds. In the context of propargyl ethers, a related pathway can be initiated by the gold-catalyzed activation of the alkyne, followed by an intramolecular attack by the ether oxygen. This can lead to the formation of cyclic intermediates that can then rearrange to various products.

Another significant gold-catalyzed reaction is the propargyl Claisen rearrangement. This nih.govnih.gov-sigmatropic rearrangement of propargyl vinyl ethers is effectively catalyzed by gold complexes, leading to the formation of allenic aldehydes or ketones. While this compound itself is not a vinyl ether, it can be a precursor to substrates for such rearrangements.

Gold catalysts are also known to promote tandem reactions, where an initial cyclization is followed by other transformations. For instance, gold-catalyzed activation of the propargyl group can initiate an intramolecular cyclization onto the pyridine ring, potentially leading to the formation of fused heterocyclic systems. The regioselectivity of such cyclizations would be influenced by the electronic properties of the pyridine ring and the specific gold catalyst and ligands employed.

The table below summarizes potential gold-catalyzed rearrangements applicable to propargyl ethers.

| Rearrangement Type | Catalyst System (Typical) | Potential Product Type from Propargyl Ether |

| Meyer-Schuster-like | Au(I) or Au(III) complexes | α,β-Unsaturated carbonyls |

| Propargyl Claisen | Au(I) complexes | Allenic aldehydes/ketones |

| Tandem Cyclization/Rearrangement | Au(I) or Au(III) complexes | Fused heterocycles |

Functionalization of the Pyridine Ring Beyond Bromine

While the bromine atom at the C2 position is a primary site for cross-coupling reactions, the pyridine ring of this compound offers other avenues for functionalization.

Direct C-H functionalization has emerged as a powerful tool for the atom-economical modification of heterocyclic compounds. For the pyridine ring in this compound, several positions are potential targets for C-H activation. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, and the directing effects of the existing substituents (bromo and propargyloxy groups) will govern the regioselectivity of these reactions.

Iridium-catalyzed C-H borylation is a well-established method for the introduction of a boronic ester group onto a heteroaromatic ring. nih.govacs.orgnih.govthieme-connect.comquimicaorganica.org The regioselectivity of this reaction is often governed by steric factors, with borylation occurring at the least hindered C-H bond. In the case of this compound, the C5 and C6 positions are the most likely candidates for borylation, with the C4 position being more sterically encumbered.

Palladium-catalyzed direct C-H arylation is another important strategy for forming C-C bonds. tandfonline.comtandfonline.comwikipedia.orgresearchgate.net This reaction typically involves the coupling of a C-H bond with an aryl halide. The regioselectivity can be influenced by the directing ability of existing functional groups. The propargyloxy group at C3 could potentially direct arylation to the C4 position.

The table below outlines potential C-H functionalization strategies for the pyridine ring.

| Reaction Type | Catalyst System (Typical) | Potential Position of Functionalization |

| Iridium-Catalyzed Borylation | [Ir(cod)OMe]₂ / dtbpy | C5 or C6 |

| Palladium-Catalyzed Arylation | Pd(OAc)₂ / Ligand | C4 or C6 |

The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles. This reactivity can be harnessed for the introduction of a variety of functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C2 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen. A wide range of nucleophiles, including alkoxides, amines, and thiolates, can displace the bromide ion. tandfonline.comtandfonline.com Microwave-assisted conditions have been shown to enhance the efficiency of such substitutions. tandfonline.comtandfonline.com

Nucleophilic Addition to Pyridinium (B92312) Salts

Activation of the pyridine ring by N-alkylation to form a pyridinium salt significantly enhances its electrophilicity and susceptibility to nucleophilic attack. The resulting pyridinium salt of this compound would be highly reactive towards nucleophiles. Organolithium reagents and Grignard reagents can add to the pyridinium ring, typically at the C2 or C6 position, to form dihydropyridine (B1217469) derivatives. nih.govacs.orgnih.gov Subsequent oxidation can then lead to the corresponding substituted pyridine.

The table below summarizes nucleophilic reactions on the pyridine ring.

| Reaction Type | Reactant | Product Type |

| Nucleophilic Aromatic Substitution | Alkoxides, Amines, Thiolates | 2-Substituted-3-(prop-2-yn-1-yloxy)pyridine |

| Nucleophilic Addition | Organolithium or Grignard reagents (on Pyridinium Salt) | Dihydropyridine derivatives |

Based on a comprehensive search of available scientific literature, detailed mechanistic and theoretical studies specifically focused on This compound are not present in published research. The specific experimental and computational data required to populate the requested sections—including kinetic studies, isotopic labeling experiments, trapping of reactive intermediates, Density Functional Theory (DFT) calculations, and Molecular Dynamics (MD) simulations—have not been reported for this particular compound.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline without fabricating data. Methodologies like DFT and MD simulations are widely used to study related pyridine and alkyne compounds, but the findings from those studies cannot be directly attributed to this compound.

Mechanistic and Theoretical Investigations of 2 Bromo 3 Prop 2 Yn 1 Yloxy Pyridine Reactivity

Understanding Selectivity in Complex Transformations

The reactivity of 2-Bromo-3-(prop-2-yn-1-yloxy)pyridine is characterized by the presence of two key functional groups: a 2-bromopyridine (B144113) moiety and a terminal alkyne. This dual functionality allows for a rich and complex reactivity profile, where selectivity—regioselectivity, stereoselectivity, and chemoselectivity—is a critical aspect in designing synthetic strategies. Mechanistic and theoretical investigations have provided valuable insights into controlling the outcome of transformations involving this versatile building block.

Regioselectivity and Stereoselectivity in Cycloadditions and Cross-Couplings

The terminal alkyne of this compound is a versatile handle for various cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgnih.gov The regioselectivity of this reaction is primarily governed by the electronic properties of the 1,3-dipole and the alkyne. researchgate.netorganic-chemistry.org In the absence of a catalyst, the reaction of an azide (B81097) with a terminal alkyne typically yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. wikipedia.org However, the use of a copper(I) catalyst, in what is famously known as "click chemistry," overwhelmingly favors the formation of the 1,4-regioisomer. wikipedia.org Ruthenium catalysts, on the other hand, can direct the reaction towards the 1,5-regioisomer. researchgate.net

Theoretical studies on the Huisgen cycloaddition have elucidated the origins of this regioselectivity. Frontier Molecular Orbital (FMO) theory is often employed to predict the favored regioisomer. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the orbital coefficients of the interacting atoms.

In the context of cross-coupling reactions, such as the Sonogashira coupling, the focus shifts to the reactivity of the C-Br bond at the 2-position of the pyridine (B92270) ring. wikipedia.org This reaction, which couples the bromopyridine with a terminal alkyne, is generally highly regioselective, occurring exclusively at the site of the halogen. Stereoselectivity becomes a key consideration when the propargyl group is chiral or when the coupling reaction introduces a new stereocenter. Palladium-catalyzed propargylic substitutions have been shown to proceed with high stereospecificity, often through an SN2' mechanism, leading to the formation of allenes with high enantiomeric excess when chiral propargylic esters are used. researchgate.net The choice of ligand on the palladium catalyst can be crucial in controlling the stereochemical outcome. nih.gov

| Reaction Type | Reactant | Key Transformation | Observed Selectivity | Controlling Factors |

|---|---|---|---|---|

| Huisgen Cycloaddition | Terminal Alkyne | Formation of 1,2,3-triazoles | High regioselectivity (1,4- or 1,5-isomer) | Catalyst (Cu(I) for 1,4; Ru for 1,5), electronic effects |

| Sonogashira Coupling | 2-Bromopyridine | C(sp2)-C(sp) bond formation | High regioselectivity at the C-Br bond | Nature of the palladium catalyst and ligands |

| Palladium-catalyzed Propargylic Substitution | Propargyl ether | Formation of allenes or substituted alkynes | High stereospecificity (anti-stereoselectivity) | Chiral ligands, reaction mechanism (SN2') |

Chemoselectivity in Multifunctionalized Substrates

The presence of both a reactive C-Br bond and a terminal alkyne in this compound introduces the challenge of chemoselectivity. The outcome of a reaction will depend on the specific reagents and conditions employed, which can be tuned to favor the reaction at one site over the other.

Palladium-catalyzed reactions are particularly illustrative of this competition. For instance, under standard Sonogashira coupling conditions, which typically involve a palladium catalyst and a copper(I) co-catalyst, the reaction is expected to occur preferentially at the C-Br bond, coupling the pyridine ring with another terminal alkyne. scirp.org This is because the oxidative addition of the aryl bromide to the palladium(0) catalyst is generally a facile and irreversible step.

Conversely, conditions that favor the reactivity of the terminal alkyne, such as those for Glaser coupling (homocoupling of terminal alkynes), would lead to dimerization of the molecule through the alkyne terminus. This reaction is typically promoted by copper catalysts in the presence of an oxidant. researchgate.net The choice of catalyst and reaction atmosphere is therefore critical in directing the chemoselectivity. The use of a copper-free Sonogashira protocol can be employed to minimize the competing Glaser coupling. nih.gov

A fascinating example of chemoselectivity is observed in the intramolecular reactions of substrates similar to this compound. For example, palladium-catalyzed cascade reactions of 1-(3-arylprop-2-ynyloxy)-2-bromo benzene (B151609) derivatives have been shown to undergo an intramolecular cyclocarbopalladation followed by a cross-coupling reaction. nih.gov In this case, the initial step involves the reaction of the alkyne with the palladium catalyst, followed by intramolecular attack of the generated organopalladium species onto the aryl bromide. This demonstrates that under certain conditions, the alkyne can be the site of initial reactivity, leading to complex, cascaded transformations. Such intramolecular cyclizations can be highly selective, providing access to fused heterocyclic systems. doaj.orgbeilstein-journals.org

The relative reactivity of the two functional groups can be summarized as follows:

| Reaction Condition | Reactive Site | Typical Product |

|---|---|---|

| Palladium-catalyzed cross-coupling (e.g., Sonogashira) | C-Br bond on the pyridine ring | Substituted pyridine |

| Copper-catalyzed homocoupling (e.g., Glaser) | Terminal alkyne | Dimerized product |

| Palladium-catalyzed intramolecular cascade | Both alkyne and C-Br bond | Fused heterocyclic systems |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

NMR spectroscopy is the cornerstone for determining the precise structure of 2-Bromo-3-(prop-2-yn-1-yloxy)pyridine, offering unambiguous evidence of its carbon framework and proton environments.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the number and types of protons and carbons. The ¹H NMR spectrum is expected to show three distinct signals for the pyridine (B92270) ring protons, a doublet for the methylene (B1212753) (-CH₂-) protons, and a triplet for the terminal alkyne proton (-C≡CH). The ¹³C NMR would correspondingly show signals for the five pyridine carbons, the methylene carbon, and the two alkyne carbons.

Two-dimensional (2D) NMR techniques are essential to assemble the complete molecular puzzle:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H4, H5, and H6). It would also confirm the coupling between the methylene protons and the terminal alkyne proton through the alkyne bond, a characteristic long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps each proton directly to the carbon it is attached to. It would definitively link the ¹H signals for H4, H5, H6, the methylene group, and the terminal alkyne to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular fragments by showing correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the link from the methylene protons (-OCH₂-) to the C3 carbon of the pyridine ring and to the two alkyne carbons, confirming the ether linkage and the propargyl group's position. Correlations from the pyridine protons (H4) to the bromine-bearing C2 carbon would also be anticipated.

The following tables summarize the predicted NMR data.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H6 (Pyridine) | ~8.10 | Doublet of doublets (dd) | J = ~4.5, ~1.5 |

| H4 (Pyridine) | ~7.35 | Doublet of doublets (dd) | J = ~8.0, ~1.5 |

| H5 (Pyridine) | ~7.20 | Doublet of doublets (dd) | J = ~8.0, ~4.5 |

| -OCH₂- | ~4.80 | Doublet (d) | J = ~2.4 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (Pyridine, C-O) | ~152.0 |

| C6 (Pyridine, C-H) | ~145.0 |

| C4 (Pyridine, C-H) | ~124.0 |

| C5 (Pyridine, C-H) | ~123.0 |

| C2 (Pyridine, C-Br) | ~115.0 |

| -C≡CH | ~78.0 |

| -C≡CH | ~76.0 |

Dynamic NMR (DNMR) could be employed to study the conformational flexibility of the propargyloxy side chain. The primary motion of interest would be the rotation around the C3-O and O-CH₂ single bonds. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, time-averaged signals. However, by lowering the temperature, it might be possible to slow this rotation enough to observe distinct signals for different conformers (rotamers), although significant rotational barriers are not expected for this flexible ether linkage.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is indispensable for confirming the molecular weight and formula of the compound and for gaining structural insights through controlled fragmentation.

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₈H₆BrNO. A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), leading to two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₈H₆⁷⁹BrNO]⁺ | ⁷⁹Br | 210.9684 |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. For this compound, several key fragmentation pathways can be predicted:

Loss of the Propargyl Group: A primary fragmentation would likely involve the cleavage of the ether bond, resulting in the loss of a propargyl radical (•C₃H₃), leading to a bromohydroxypyridine radical cation.

Loss of Bromine: Cleavage of the C-Br bond could lead to the loss of a bromine radical (•Br), a common fragmentation for brominated aromatic compounds.

Cleavage within the Side Chain: Fragmentation could also occur via the loss of a neutral acetylene (B1199291) molecule (C₂H₂) from the propargyl group.

Analysis of these fragmentation pathways helps to confirm the connectivity between the pyridine ring and the propargyloxy side chain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Investigations

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively. These techniques are particularly useful for confirming the presence of key functional groups and for monitoring reaction progress in mechanistic studies.

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the molecule's functional groups. For this compound, characteristic absorption bands would confirm its structural features.

Table 4: Predicted Key IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Alkyne C-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Alkyne C≡C | Stretch | ~2120 |

| Pyridine Ring | C=C and C=N Stretches | ~1600-1400 |

| Aryl Ether C-O | Asymmetric Stretch | ~1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum reveals information about the electronic transitions within the molecule. Substituted pyridines typically exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions. researchgate.net The π → π* transitions involve the aromatic system, while the n → π* transition involves the non-bonding electrons on the nitrogen atom. The positions and intensities of these bands are influenced by the substituents (bromo and propargyloxy groups), which act as chromophores and auxochromes. These spectral features can be used to monitor reactions involving changes to the pyridine ring or its substituents.

Monitoring Reaction Progress and Transient Intermediate Formation

The identification and characterization of transient intermediates are paramount to understanding a reaction mechanism, as these short-lived species often dictate the final product distribution. acs.orgrsc.orgrsc.org Techniques like time-resolved infrared spectroscopy and in-situ Nuclear Magnetic Resonance (NMR) are powerful tools for this purpose. unipr.itcopernicus.org

Time-Resolved Infrared (TR-IR) Spectroscopy: This "pump-probe" technique is exceptionally well-suited for observing fast chemical reactions. unipr.it A laser pulse (the pump) initiates the reaction, and subsequent IR pulses (the probe) monitor the changes in the vibrational spectrum over timescales from picoseconds to minutes. unipr.it For a reaction involving this compound, such as a palladium-catalyzed cross-coupling reaction, TR-IR can track the disappearance of reactant vibrational bands and the appearance of product bands.

Key vibrational modes for monitoring include:

ν(C≡C-H): The terminal alkyne stretch, typically around 3300 cm⁻¹, is a clean spectroscopic marker. Its disappearance or shift would indicate its involvement in a reaction, such as a Sonogashira coupling or a click reaction.

ν(C-Br): The carbon-bromine stretching frequency in the fingerprint region would be monitored to observe the cleavage of this bond.

Pyridine Ring Modes: Vibrational bands associated with the pyridine ring, often found near 1450 cm⁻¹, are sensitive to changes in the electronic structure and substitution pattern. msesupplies.com

The formation of a transient organometallic intermediate, for instance, a Pd-pyridyl complex, would generate a new set of vibrational frequencies. By acquiring spectra at different time delays after initiation, the rise and decay of these intermediate-specific signals can be mapped, providing kinetic data on their formation and consumption. copernicus.orgcmu.edu

In-situ NMR Spectroscopy: For slower reactions, in-situ NMR allows for the periodic acquisition of spectra directly from the reaction vessel without the need for quenching or sample extraction. nih.gov By monitoring the chemical shifts and integrals of specific protons in the ¹H NMR spectrum of this compound, the consumption of the starting material and the formation of products can be quantified over time. For example, in a nucleophilic aromatic substitution reaction, the disappearance of the characteristic signals for the pyridine protons adjacent to the bromine atom and the appearance of new signals at different chemical shifts would be tracked. siftdesk.orgnsf.gov Broadening or the appearance of unusual signals could also indicate the presence of paramagnetic species or dynamic exchange processes involving transient intermediates. siftdesk.org

A hypothetical dataset for monitoring a substitution reaction at the C2 position using ¹H NMR is presented below.

| Time (min) | Integral of Reactant H-6 Proton (δ ~8.1 ppm) | Integral of Product H-6 Proton (δ ~7.9 ppm) | Conversion (%) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0 |

| 30 | 0.75 | 0.25 | 25 |

| 60 | 0.52 | 0.48 | 48 |

| 120 | 0.23 | 0.77 | 77 |

| 240 | 0.05 | 0.95 | 95 |

Probing Electronic Structure and Aromaticity Changes During Reactions

Reactions at the pyridine ring or its substituents can significantly alter the electronic structure and aromaticity of the molecule. nih.gov These changes can be probed using a combination of UV-Visible (UV-Vis) and fluorescence spectroscopy, often supported by computational chemistry.

UV-Visible and Fluorescence Spectroscopy: The UV-Vis spectrum of pyridine and its derivatives is characterized by absorptions arising from π→π* and n→π* electronic transitions. libretexts.org The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the nature and position of substituents. sielc.comresearchgate.net For this compound, the electron-withdrawing bromine atom and the ether linkage influence the energy of the molecular orbitals.

During a reaction, such as a substitution of the bromine atom with an electron-donating group, a shift in the absorption maxima is expected. This phenomenon, known as a solvatochromic or substituent effect, provides insight into how the electronic landscape of the pyridine ring is being modified. researchgate.netresearchgate.net For instance, replacing the bromo group with an amino group would likely cause a bathochromic (red) shift in the π→π* transition, indicating a decrease in the HOMO-LUMO energy gap.

Fluorescence spectroscopy can provide complementary information. While pyridine itself is weakly fluorescent, appropriate substitution can enhance emission. biocompare.comacs.org Changes in the fluorescence quantum yield or the emission wavelength during a reaction can signal alterations in the excited state properties of the molecule, which are directly tied to its electronic structure.

The table below illustrates hypothetical UV-Vis data for this compound and a potential reaction product, highlighting the electronic changes.

| Compound | Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| This compound | π→π | 268 | 4,500 |

| n→π | 315 | 350 | |

| 2-Amino-3-(prop-2-yn-1-yloxy)pyridine (Hypothetical Product) | π→π | 285 | 6,200 |

| n→π | 340 | 550 |

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are invaluable for rationalizing the experimental spectroscopic data. chemrxiv.orgtandfonline.com Calculations can predict changes in geometric parameters, molecular orbital energies (HOMO/LUMO), and magnetic criteria of aromaticity (like Nucleus-Independent Chemical Shift, NICS) for reactants, transition states, and products. nih.gov By modeling a proposed reaction pathway, one can calculate the theoretical UV-Vis and IR spectra of transient intermediates, aiding in the interpretation of experimental time-resolved data. Furthermore, computational analysis can quantify the aromaticity of the pyridine ring as it evolves during a reaction, for example, through a temporary loss of aromaticity in a Meisenheimer-like intermediate during a nucleophilic aromatic substitution, followed by its restoration upon product formation. nih.gov

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches for 2 Bromo 3 Prop 2 Yn 1 Yloxy Pyridine Chemistry

Green Chemistry Principles in Synthesis and Transformation

Green chemistry is a design philosophy that encourages the development of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. edu.krdresearchgate.net Its application in the synthesis of pyridine (B92270) derivatives is crucial for creating more environmentally friendly and economically viable manufacturing processes. rasayanjournal.co.in

A significant focus of green chemistry is the reduction or replacement of hazardous organic solvents. ijarsct.co.in Traditional organic syntheses often rely on volatile and toxic solvents that contribute to environmental pollution. rasayanjournal.co.in For pyridine synthesis, research has explored solvent-free reaction conditions and the use of more environmentally benign alternatives.

Solvent-Free Synthesis: Conducting reactions without a solvent can lead to cleaner processes, reduced waste, and often, faster reaction times. rsc.org For instance, solvent-free methods for the synthesis of functionalized pyridines have been developed using techniques like grinding reactants together, sometimes with a solid catalyst. rsc.orgresearchgate.net One such approach involves a Hantzsch-like multi-component condensation reaction performed at 80°C without any solvent, yielding highly functionalized pyridines in good yields (60–99%). Another example is the copper-catalyzed synthesis of indolizines from pyridine derivatives under solvent-free conditions, showcasing high stereoselectivity and functional group tolerance. mdpi.com

Environmentally Benign Solvents: When a solvent is necessary, the focus shifts to using greener alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and safety. nih.govacs.org Supercritical fluids, such as supercritical CO₂, are also promising due to their low toxicity and recyclability. ijarsct.co.in Ionic liquids are another class of alternative solvents that are being investigated for pyridine synthesis due to their low vapor pressure and potential to act as both solvent and catalyst. rasayanjournal.co.inwikipedia.org

Below is a table summarizing various green solvent approaches for pyridine synthesis:

| Solvent System | Example Reaction | Key Advantages |

| Solvent-Free | Hantzsch-like condensation for functionalized pyridines | Reduced waste, faster reactions, operational simplicity ijarsct.co.in |

| Water | Base-promoted selective amination of polyhalogenated pyridines nih.gov | Non-toxic, readily available, environmentally benign nih.govacs.org |

| Ionic Liquids | Hantzsch pyridine synthesis wikipedia.org | Low vapor pressure, potential dual catalyst/solvent role rasayanjournal.co.inwikipedia.org |

| Supercritical CO₂ | General organic synthesis ijarsct.co.in | Low toxicity, recyclability, dissolves a wide range of compounds ijarsct.co.in |

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, which simplifies their separation and recovery from the reaction mixture. tandfonline.com For pyridine synthesis, examples include:

Polymer-supported catalysts: Poly(maleic anhydride-alt-1-octadecene) has been used as a recyclable catalyst for the N-oxidation of pyridines with hydrogen peroxide, with recovery yields exceeding 99.8%. rsc.org

MCM-41-bound copper(I) bromide: This heterogeneous catalyst has been employed in the three-component tandem cyclization to produce polysubstituted pyridines and can be reused more than seven times without a significant drop in efficiency. tandfonline.com

Homogeneous Catalysts: While more challenging to separate, strategies are being developed to recycle homogeneous catalysts. For example, pyridine itself has been shown to act as a recyclable nucleophilic catalyst for S–S metathesis in polysulfide polymers, where it can be extracted and reused. nih.gov

The following table highlights different strategies for catalyst recyclability in pyridine chemistry:

| Catalyst Type | Example | Recovery Method | Reusability |

| Heterogeneous Polymer-Supported | Poly(maleic anhydride-alt-1-octadecene) rsc.org | Filtration | Retained activity after multiple uses rsc.org |

| Heterogeneous Silica-Bound | MCM-41-2N-CuBr tandfonline.com | Simple filtration/centrifugation | >7 times with no apparent drop in efficiency tandfonline.com |

| Homogeneous | Pyridine nih.gov | Extraction | Can be extracted unreacted nih.gov |

Atom economy, a concept developed by Barry Trost, is a measure of how efficiently reactant atoms are incorporated into the final desired product. skpharmteco.com A high atom economy indicates a more sustainable process with less waste generation. Reaction efficiency is a broader term that also considers factors like yield, reaction time, and energy consumption.

Designing for High Atom Economy: Addition and rearrangement reactions are inherently 100% atom economical as all reactant atoms are incorporated into the product. scranton.edu Multi-component reactions, like the Hantzsch pyridine synthesis, are also highly atom-efficient because they combine multiple starting materials in a single step to form a complex product. researchgate.netwikipedia.org

To maximize atom economy in the synthesis of compounds like 2-Bromo-3-(prop-2-yn-1-yloxy)pyridine, synthetic routes should be designed to favor addition and cyclization reactions over substitution and elimination reactions, which generate byproducts. libretexts.org

Optimizing reaction conditions: Fine-tuning parameters like temperature, pressure, and catalyst loading can significantly improve yield and reduce reaction times.

Utilizing catalytic processes: Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and often with higher selectivity, thus reducing energy consumption and byproduct formation. edu.krd

The table below compares different reaction types in terms of their typical atom economy:

| Reaction Type | General Example | Typical Atom Economy | Relevance to Pyridine Synthesis |

| Addition | Diels-Alder Reaction | 100% | Can be used to construct the pyridine ring or add functional groups. scranton.edu |

| Rearrangement | Claisen Rearrangement | 100% | Can be employed to modify substituents on the pyridine ring. scranton.edu |

| Substitution | Williamson Ether Synthesis | <100% | A potential step in the synthesis of this compound, but generates salt byproduct. |

| Elimination | Dehydration of an alcohol | <100% | Less common in the direct synthesis of the target compound's core structure. |

Flow Chemistry and Continuous Manufacturing

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis and functionalization of pyridine derivatives. d-nb.infoakjournals.comcordenpharma.com It is a key enabling technology for continuous manufacturing, which is gaining traction in the pharmaceutical and fine chemical industries. mdpi.com

Flow reactors provide enhanced control over reaction parameters, leading to improved safety, efficiency, and scalability. vapourtec.comresearchgate.net

Key Advantages:

Enhanced Safety: The small reaction volumes in flow reactors allow for better management of exothermic reactions and the safe handling of hazardous materials and intermediates. cordenpharma.comvapourtec.com Reactions that evolve gas are also safer as the rate of gas evolution is limited. vapourtec.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors enables rapid heating and cooling, providing precise temperature control and improved reaction selectivity. cordenpharma.comlabunlimited.com

Increased Efficiency and Yield: The precise control over reaction conditions often leads to higher yields and purities compared to batch processes. researchgate.netorganic-chemistry.org For example, the N-oxidation of pyridine derivatives in a packed-bed microreactor achieved yields of up to 99%. researchgate.netorganic-chemistry.org

Scalability: Scaling up a reaction in a flow system is typically achieved by running the reactor for a longer time or by using multiple reactors in parallel, which is often more straightforward than scaling up a batch reactor. labunlimited.comrsc.org

Access to Novel Reaction Conditions: Flow chemistry allows for reactions to be performed at high temperatures and pressures, enabling transformations that are not feasible in standard batch equipment. vapourtec.comlabunlimited.com

A comparison of batch versus flow chemistry for pyridine synthesis is presented below:

| Feature | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Limited by surface area of the vessel | Excellent due to high surface-area-to-volume ratio cordenpharma.com |

| Safety | Potential for thermal runaway with large volumes | Inherently safer due to small reaction volumes vapourtec.com |

| Scalability | Can be complex, may require re-optimization | More straightforward by extending run time or parallelization rsc.org |

| Control over Parameters | Gradients in temperature and concentration | Precise control over temperature, pressure, and residence time ucla.edu |

| Reaction Conditions | Limited by solvent boiling point at atmospheric pressure | Can operate at high temperatures and pressures vapourtec.com |

One of the major strengths of flow chemistry is the ability to rapidly optimize reaction conditions. labunlimited.comnih.gov By systematically varying parameters such as temperature, flow rate (which determines residence time), reagent concentration, and stoichiometry, the optimal conditions for a reaction can be quickly identified. rsc.orgacs.org

Optimization Strategies:

Design of Experiments (DoE): Statistical methods can be employed to efficiently explore the reaction parameter space.

Automated Systems: Modern flow chemistry platforms can be integrated with online analytical techniques (e.g., HPLC, NMR) and machine learning algorithms to create self-optimizing systems that can autonomously find the best reaction conditions. ucla.edunih.gov A Bayesian optimization platform has been used to simultaneously optimize reaction yield and production rate for the synthesis of butylpyridinium bromide in a continuous flow system. ucla.edu

The following table illustrates key parameters that can be optimized in a flow system for pyridine synthesis:

| Parameter | Method of Control | Impact on Reaction |

| Temperature | Heating/cooling unit for the reactor coil/chip | Affects reaction rate and selectivity labunlimited.com |

| Residence Time | Adjusting the flow rate of the pumps acs.org | Determines how long the reagents are in the reaction zone |

| Stoichiometry | Varying the relative flow rates of reagent streams labunlimited.com | Influences product distribution and yield |

| Concentration | Adjusting the concentration of stock solutions | Can impact reaction rate and selectivity |

| Pressure | Use of a back-pressure regulator vapourtec.com | Allows for superheating of solvents to accelerate reactions vapourtec.com |

Metal-Free and Organocatalytic Approaches to Pyridine Functionalization

The development of synthetic methodologies that avoid transition metals is a cornerstone of sustainable chemistry, aiming to reduce cost, toxicity, and environmental impact. For a molecule like this compound, such approaches offer powerful ways to modify the pyridine core without relying on traditional metal-catalyzed cross-coupling reactions. These strategies often involve the activation of C-H bonds or the use of organocatalysts to facilitate transformations. beilstein-journals.orgnih.govumb.edu

A key strategy in metal-free pyridine functionalization is the generation of pyridyl radicals or the activation of the pyridine ring towards nucleophilic attack. umb.eduacs.org For instance, pyridines can be activated by a Lewis acid like BF₃·OEt₂, which enhances their electrophilicity. This allows for the nucleophilic addition of anions, such as those derived from phosphine oxides. The resulting intermediate complex can then be oxidized by an organic oxidant like chloranil to yield the functionalized pyridine. This method has been shown to be highly regioselective for the C4 position. acs.org

Another significant advancement is the use of organocatalysis, where a small organic molecule accelerates the reaction. nih.govmdpi.com A notable example involves a photochemical organocatalytic method for the functionalization of pyridines. nih.goviciq.orgacs.orgresearchgate.net In this approach, a dithiophosphoric acid serves multiple catalytic roles. It first acts as a Brønsted acid to protonate the pyridine, forming a pyridinium (B92312) ion. iciq.orgresearchgate.net This ion is then reduced via a single-electron transfer (SET) to a pyridinyl radical. acs.org The catalyst also functions as a hydrogen atom transfer (HAT) agent to generate a radical from another substrate (e.g., an allylic C-H bond). nih.goviciq.org These two radical species then couple to form a new C-C bond, offering a novel pathway for pyridine functionalization that diverges from classical Minisci chemistry and provides distinct regioselectivity, often favoring the C4 position. nih.govacs.org

The direct, metal-free C–H functionalization of pyridine derivatives is a highly sought-after transformation. researchgate.netacs.org Researchers have developed methods for methylene (B1212753) insertion between two imidazo[1,5-a]pyridine molecules using formaldehyde as both a carbon source and a solvent, demonstrating a metal-free approach to C(sp²)–C(sp³)–H–C(sp²) bond formation. acs.org While applied to a different pyridine-fused system, the principle of activating C-H bonds under metal-free conditions is broadly relevant. Such strategies could potentially be adapted for the selective functionalization of the available C-H positions on the this compound ring.

Table 1: Examples of Metal-Free and Organocatalytic Pyridine Functionalization

| Reaction Type | Catalyst/Reagent | Key Features | Potential Application to Target Compound | Reference |

|---|---|---|---|---|

| C4-Phosphonation | BF₃·OEt₂ (Lewis Acid) / Chloranil (Oxidant) | Metal-free, highly C4-regioselective nucleophilic addition. | Introduction of a phosphonate group at the C4 position. | acs.org |

| Photochemical C4-Allylation | Dithiophosphoric Acid (Organocatalyst) | Generates pyridinyl radicals via SET; avoids transition metals. High C4 selectivity. | Alkylation at the C4 position using allylic substrates. | nih.goviciq.orgacs.org |

| Domino Annulation | Na₂CO₃ (Base) | Metal-free synthesis of indolizines from 2-pyridylacetates. | Demonstrates metal-free C-C and C-N bond formation strategies. | nih.gov |

Photocatalysis and Electrocatalysis in Pyridyl Chemistry

Photocatalysis and electrocatalysis represent modern, sustainable tools for organic synthesis, utilizing light or electrical energy to drive chemical reactions under mild conditions. researchgate.netacs.org These methods are particularly well-suited for the functionalization of heterocycles like pyridine, often proceeding through radical intermediates that exhibit unique reactivity patterns. nih.gov

Photocatalysis has emerged as a powerful strategy for C-C bond formation in pyridine chemistry. rsc.orgacs.orgeurekalert.org A common approach involves the generation of pyridyl radicals from readily available halopyridines, such as 2-bromopyridine (B144113) derivatives. nih.govnih.gov Using a photoredox catalyst, often an iridium complex, a single-electron transfer can reduce the C-Br bond, leading to its cleavage and the formation of a pyridyl radical. nih.gov This radical is a versatile intermediate that can engage in various transformations, such as addition to alkenes and alkynes, providing a metal-free alternative to traditional cross-coupling reactions like the Mizoroki-Heck reaction. nih.gov This approach is highly relevant for this compound, as the existing C-Br bond serves as a handle for radical generation and subsequent functionalization.

Organic dyes and other metal-free photocatalysts, such as acridinium salts and 4CzIPN, are also gaining prominence. eurekalert.orgunica.it These catalysts can initiate radical reactions for C-H functionalization. unica.it For example, a photocatalyst can generate a radical from a suitable precursor, which then adds to a protonated pyridine to form a radical intermediate that ultimately leads to the alkylated product. unica.it Furthermore, the combination of organocatalysis and photocatalysis, as discussed previously with dithiophosphoric acid, harnesses visible light to generate pyridinyl radicals from the pyridine itself, enabling C-H functionalization without pre-installed leaving groups. nih.govresearchgate.netrecercat.cat This dual catalytic system creates a new C-C bond by coupling the pyridinyl radical with another radical generated in situ. iciq.orgacs.org

Electrocatalysis offers a complementary approach, using an electric current to facilitate reactions. A significant application in pyridine chemistry is electrocatalytic hydrogenation. acs.org Using a membrane electrode assembly with a catalyst like carbon-supported rhodium, pyridines can be hydrogenated to piperidines at ambient temperature and pressure. acs.org This method uses water as the proton source and avoids the need for high-pressure hydrogen gas, representing a greener alternative to traditional hydrogenation methods. acs.org For a molecule like this compound, this could provide a pathway to the corresponding saturated piperidine ring, although chemoselectivity with respect to the alkyne and C-Br bond would be a critical consideration.

Table 2: Research Findings in Photocatalysis and Electrocatalysis of Pyridines

| Methodology | Catalyst/System | Transformation | Key Advantages | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Iridium Complex | Generation of pyridyl radicals from halopyridines for hydroarylation of olefins. | Mild conditions; tolerant of sensitive functional groups. | nih.govnih.gov |

| Organophotocatalysis | Dithiophosphoric Acid | C-H functionalization via pyridinyl radical generation from the parent pyridine. | Metal-free; distinct C4-regioselectivity. | nih.govacs.org |

| Metal-Free Photocatalysis | Rose Bengal (RB) | Synthesis of tetrasubstituted pyridines from enaminones and TMEDA. | Transition-metal-free operation; broad substrate scope. | acs.org |

| Electrocatalytic Hydrogenation | Carbon-supported Rhodium (Rh/C) | Hydrogenation of pyridines to piperidines. | Ambient temperature and pressure; uses water as proton source. | acs.org |

Q & A

Q. What are the key synthetic methodologies for preparing 2-Bromo-3-(prop-2-yn-1-yloxy)pyridine?

- Methodological Answer : The synthesis typically involves two steps: (1) bromination of a pyridine precursor at the 2-position, and (2) introduction of the propargyloxy group at the 3-position via nucleophilic substitution.

- Bromination : Similar to methods used for 2-amino-5-bromo-3-methylpyridine, bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions .

- Propargyloxy Introduction : A Williamson ether synthesis is common, where 3-hydroxypyridine reacts with propargyl bromide in the presence of a base (e.g., K₂CO₃) .

- Purification : Column chromatography or recrystallization ensures purity, with monitoring via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The propargyloxy group’s terminal alkyne proton appears as a singlet near δ 2.5 ppm. The pyridine ring protons show distinct splitting patterns due to substituent effects .

- ¹³C NMR : The sp-hybridized carbons of the alkyne (C≡CH) resonate at ~75–85 ppm, while the pyridine carbons adjacent to bromine are deshielded (~150 ppm) .

- IR Spectroscopy : The C≡C stretch of the propargyloxy group appears at ~2100–2260 cm⁻¹, and the C-O-C ether stretch near 1200 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to volatile reagents (e.g., propargyl bromide).

- Storage : Store in airtight containers at 2–8°C, away from light, as brominated pyridines can degrade under heat or UV exposure .

Advanced Research Questions

Q. How does the propargyloxy group influence cross-coupling reactivity in this compound?

- Methodological Answer : The propargyloxy group serves as a directing group and participates in click chemistry (e.g., Huisgen cycloaddition) or Sonogashira couplings.

- Click Chemistry : React with azides to form triazoles under Cu(I) catalysis, enabling bioconjugation applications .

- Sonogashira Coupling : The alkyne can couple with aryl/vinyl halides using Pd/Cu catalysts, forming extended π-systems for materials science .

- Electronic Effects : The electron-withdrawing bromine enhances electrophilicity at the 2-position, facilitating Suzuki-Miyaura couplings with boronic acids .

Q. What structural insights can be gained from X-ray crystallography of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

- Conformation : The propargyloxy group adopts a linear geometry, with dihedral angles between the pyridine ring and alkyne moiety (~5–10°) .

- Packing Interactions : C–H···O/N hydrogen bonds stabilize the crystal lattice, as observed in ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)pyridine derivatives .

- Software : Refinement using SHELXL (for small molecules) or WinGX/ORTEP (for visualization) ensures accurate anisotropic displacement parameters .

Q. How can computational modeling predict reactivity in bromine displacement reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for SNAr (nucleophilic aromatic substitution) reactions. Bromine’s leaving-group ability is influenced by the electron-deficient pyridine ring .

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic regions (e.g., C2) for nucleophilic attack, validated by experimental kinetics .

Q. What role does this compound play in synthesizing heterocyclic scaffolds?

- Methodological Answer :

- Cyclization Reactions : Under thermal or photochemical conditions, the propargyloxy group undergoes intramolecular cyclization to form fused pyrido-oxazines .

- Phosphonylation : React with triethyl phosphite to generate phosphorylated derivatives, useful in medicinal chemistry .

Q. How can mechanistic studies optimize catalytic systems for bromine functionalization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.